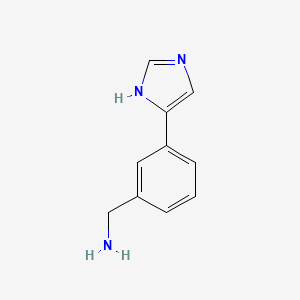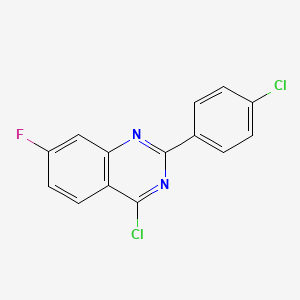
3-(1H-Imidazol-4-YL)-benzylamine
Descripción general
Descripción
3-(1H-Imidazol-4-YL)-benzylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Imidazole-containing compounds have been known to interact with a broad range of biological targets . For instance, some imidazole derivatives have been found to interact with Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 3-(1H-Imidazol-4-YL)-benzylamine with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
For example, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole group is also involved in the biosynthesis of histidine and purines .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents This solubility can influence the bioavailability of the compound
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the imidazole group, potentially influencing its interaction with biological targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound.
Análisis Bioquímico
Biochemical Properties
3-(1H-Imidazol-4-YL)-benzylamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine. The imidazole ring in this compound can mimic the structure of histidine, allowing it to bind to the active site of histidine decarboxylase and potentially inhibit its activity . Additionally, this compound can interact with other enzymes that recognize imidazole-containing substrates, influencing various metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors that recognize imidazole-containing ligands. For example, it may bind to histamine receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. Additionally, this compound may affect the activity of enzymes involved in cellular metabolism, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The imidazole ring allows it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit histidine decarboxylase by binding to its active site and preventing the conversion of histidine to histamine . Additionally, it can influence gene expression by modulating the activity of transcription factors that recognize imidazole-containing ligands.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results. In in vivo studies, the temporal effects may vary depending on the metabolic rate and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruption of normal cellular function and potential toxicity to organs. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that recognize imidazole-containing substrates. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may affect the metabolism of histidine and histamine by interacting with histidine decarboxylase and other related enzymes. Additionally, this compound can impact the levels of metabolites in these pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can be transported across cell membranes by specific transporters that recognize imidazole-containing compounds . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. Its localization and accumulation within cells can influence its activity and the overall biochemical response.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on the specific cellular context. The subcellular localization can affect the interactions of this compound with biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
[3-(1H-imidazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVEEGNEOEISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695987 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-21-0 | |
| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1501807.png)




